2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
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Overview
Description
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cycloheptanone ring substituted with a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone has several scientific research applications:
Mechanism of Action
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Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with certain enzymes, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can lead to either inhibition or activation of the enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can have significant effects on its activity and overall cellular function .
Preparation Methods
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone typically involves the reaction of cycloheptanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: This compound also contains a triazole ring but is substituted with an aniline group instead of a cycloheptanone ring.
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone: Similar to the compound but with a cyclohexanone ring instead of a cycloheptanone ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the triazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cycloheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZHFCHBRPGRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398139 |
Source
|
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313276-51-6 |
Source
|
Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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